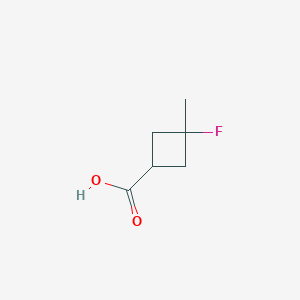

3-Fluoro-3-methylcyclobutanecarboxylic acid

Description

BenchChem offers high-quality 3-Fluoro-3-methylcyclobutanecarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoro-3-methylcyclobutanecarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-fluoro-3-methylcyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9FO2/c1-6(7)2-4(3-6)5(8)9/h4H,2-3H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZABOQQDLGWHBIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C1)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Fluoro-3-methylcyclobutanecarboxylic acid chemical properties

An In-depth Technical Guide to 3-Fluoro-3-methylcyclobutanecarboxylic Acid: Synthesis, Properties, and Applications in Drug Discovery

Abstract

The strategic incorporation of small, rigid, and fluorinated scaffolds is a cornerstone of modern medicinal chemistry. These motifs can profoundly influence a drug candidate's conformational profile, metabolic stability, and physicochemical properties such as lipophilicity and acidity.[1][2] The 3-fluoro-3-methylcyclobutane core has emerged as a particularly valuable building block, offering a unique three-dimensional exit vector and serving as a bioisosteric replacement for commonly used but metabolically labile groups like isopropyl or gem-dimethyl moieties.[3][4] This technical guide provides a comprehensive overview of 3-Fluoro-3-methylcyclobutanecarboxylic acid, a key derivative of this scaffold. We present a detailed examination of its chemical properties, a robust, field-proven synthetic protocol based on established methodologies for analogous structures, and an expert analysis of its applications for professionals in drug discovery and chemical research.

Physicochemical and Structural Properties

3-Fluoro-3-methylcyclobutanecarboxylic acid is a saturated carbocyclic compound featuring a tertiary fluorine atom and a carboxylic acid functional group. This substitution pattern imparts specific properties that are highly desirable in drug design. The fluorine atom can significantly lower the pKa of the carboxylic acid through a strong inductive effect and modulate the molecule's lipophilicity (LogP).[5][6] The rigid cyclobutane ring restricts the conformation of appended substituents, which can be advantageous for optimizing binding to biological targets.[4]

The compound exists as cis and trans diastereomers, which may exhibit different biological activities and physicochemical properties. The commercially available material is often a mixture of these isomers, though stereochemically pure versions can be prepared or separated.

Table 1: Core Physicochemical Data

| Property | Value | Source(s) |

| Molecular Formula | C₆H₉FO₂ | [7][8] |

| Molecular Weight | 132.13 g/mol | [7][8] |

| CAS Number | 1613330-60-1 (cis/trans mixture) | [8][9] |

| 1455037-43-0 (trans isomer) | [7] | |

| Appearance | White to off-white solid | [10] |

| Storage | Store at 2-8°C, sealed in a dry environment | [11] |

| Purity | Typically available at ≥97% | [7][8] |

Synthesis and Mechanistic Insights

While specific peer-reviewed syntheses for 3-fluoro-3-methylcyclobutanecarboxylic acid are not extensively documented, a highly reliable synthetic route can be constructed based on established methodologies for analogous 3-alkyl-3-fluorocyclobutane derivatives.[6][12] The most logical and scalable approach begins with a commercially available 3-oxocyclobutanecarboxylic acid precursor.

The core strategy involves two key transformations:

-

Nucleophilic Addition: A Grignard reaction is employed to install the methyl group. Treating an ester of 3-oxocyclobutanecarboxylic acid with a methylating agent like methylmagnesium chloride (MeMgCl) stereoselectively forms the requisite tertiary alcohol. The ester protecting group (e.g., benzyl or ethyl) prevents interference from the acidic proton of the carboxylic acid.

-

Deoxyfluorination: The tertiary hydroxyl group is then replaced with fluorine. This is a critical step, and the choice of fluorinating agent is paramount. Reagents like diethylaminosulfur trifluoride (DAST) or morpholinosulfur trifluoride (Morph-DAST) are effective for this transformation, typically proceeding with an inversion of configuration.[6]

Final deprotection of the ester yields the target carboxylic acid. This sequence is robust and allows for the preparation of multi-gram quantities of the desired product.[12][13]

Detailed Experimental Protocol & Workflow

The following protocol is a representative, self-validating procedure derived from analogous, referenced syntheses.[6][12]

Workflow Diagram: Synthesis of 3-Fluoro-3-methylcyclobutanecarboxylic acid

Caption: Synthetic workflow from a keto-ester precursor.

Step-by-Step Methodology

Step 1: Synthesis of Ethyl 3-hydroxy-3-methylcyclobutanecarboxylate

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add ethyl 3-oxocyclobutanecarboxylate (1.0 eq) and anhydrous tetrahydrofuran (THF, ~0.5 M).

-

Cooling: Cool the solution to 0°C in an ice-water bath.

-

Addition: Add methylmagnesium chloride (3.0 M in THF, 1.1 eq) dropwise via a syringe, ensuring the internal temperature does not exceed 5°C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0°C.

-

Workup: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tertiary alcohol, which can be purified by column chromatography.

Step 2: Synthesis of Ethyl 3-fluoro-3-methylcyclobutanecarboxylate

-

Setup: In a separate dry flask under a nitrogen atmosphere, dissolve the alcohol from Step 1 (1.0 eq) in anhydrous dichloromethane (DCM, ~0.4 M).

-

Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

-

Addition: Slowly add diethylaminosulfur trifluoride (DAST, 1.2 eq) dropwise.

-

Reaction: Stir the reaction at -78°C for 1 hour, then allow it to slowly warm to room temperature and stir overnight.

-

Quenching: Quench the reaction by carefully pouring it into a cooled, saturated aqueous solution of sodium bicarbonate.

-

Workup: Separate the layers and extract the aqueous phase with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is purified by column chromatography.

Step 3: Synthesis of 3-Fluoro-3-methylcyclobutanecarboxylic acid

-

Setup: Dissolve the fluoro-ester from Step 2 (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

-

Hydrolysis: Add lithium hydroxide (LiOH, 2.0-3.0 eq) and stir the mixture at room temperature until the ester is fully consumed (monitor by TLC/LC-MS).

-

Acidification: Cool the mixture to 0°C and acidify to pH ~2 with 1M hydrochloric acid (HCl).

-

Workup: Extract the product into ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the final product.

Anticipated Spectroscopic Characterization

While a definitive experimental spectrum requires acquisition, the expected NMR signals can be predicted based on the structure and known data for similar fluorinated cyclobutanes.

-

¹H NMR: The spectrum will show complex multiplets for the cyclobutane ring protons between ~1.5 and 3.0 ppm. The proton on the carbon bearing the carboxyl group (CH-COOH) would likely appear as a quintet or complex multiplet around 2.8-3.2 ppm. The methyl protons (CH₃) will appear as a doublet around 1.5 ppm due to coupling with the fluorine atom (³JHF ≈ 20-25 Hz).

-

¹³C NMR: The quaternary carbon attached to fluorine (C-F) will be a key signal, appearing as a doublet with a large one-bond carbon-fluorine coupling constant (¹JCF ≈ 200-250 Hz). The carboxylic acid carbonyl carbon will be observed around 175-180 ppm.

-

¹⁹F NMR: A single resonance, likely a quartet, will be observed due to coupling with the three methyl protons (³JFH ≈ 20-25 Hz).

Applications in Drug Discovery

The title compound is a valuable building block for introducing the 3-fluoro-3-methylcyclobutane motif into drug candidates. This scaffold serves several critical functions:

-

Metabolic Blocker: The C-F bond is exceptionally strong and resistant to oxidative metabolism.[2] Placing this group at a metabolically vulnerable position (e.g., replacing an isopropyl group) can significantly increase a compound's half-life and oral bioavailability.

-

Conformational Constraint: The rigid four-membered ring reduces the number of accessible conformations for the rest of the molecule, which can lead to higher binding affinity and selectivity for the target protein.[4]

-

Physicochemical Property Modulation: As discussed, the fluorine atom's electron-withdrawing nature can be used to fine-tune the acidity of adjacent functional groups, which is crucial for optimizing properties like solubility and cell permeability.[5]

-

Bioisosterism: The 3-fluoro-3-methylcyclobutane moiety can act as a bioisostere for other common groups, providing a novel vector to explore chemical space and escape existing patent landscapes.[3]

References

- A Comparative Guide to the Synthetic Methodologies of Fluorin

- Fluoroalkyl‐substituted cyclobutanes used in organic synthesis and drug discovery.

- Approaches to the synthesis of cyclobutane‐derived building blocks bearing a single fluorine atom.

- Fluorination of alkylidenecyclopropanes and alkylidenecyclobutanes: divergent synthesis of fluorinated cyclopropanes and cyclobutanes. Organic & Biomolecular Chemistry (RSC Publishing).

- Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design.

- 3‐Fluoroalkyl (CF3, CHF2, CH2F) Cyclobutane‐Derived Building Blocks for Medicinal Chemistry: Synthesis and Physicochemical Properties.

- Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines.

- 3‐Fluoroalkyl (CF3, CHF2, CH2F) Cyclobutane‐Derived Building Blocks for Medicinal Chemistry: Synthesis and Physicochemical Properties.

- trans-3-Fluoro-3-methylcyclobutane-1-carboxylic acid. Biosynth.

- 3-fluoro-3-methylcyclobutane-1-carboxylic acid. Biosynth.

- Synthesis of 3‐fluorocyclobutane‐1‐carboxylic acid (1)

- 3-Fluoro-cyclobutanecarboxylic acid. Sigma-Aldrich.

- The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry.

- trans-3-fluoro-3-methylcyclobutane-1-carboxylic acid, min 97%, 1 gram. Loba Feinchemie AG.

- 3-fluoro-3-methylcyclobutane-1-carboxylic acid, min 97%, 250 mg. CP Lab Safety.

- 3-FLUORO-3-METHYLCYCLOBUTANECARBOXYLIC ACID. ChemicalBook.

- 3-Fluoro-3-methylcyclobutanecarboxylic acid. Covethouse.

- Fluorine in drug discovery: Role, design and case studies. World Journal of Pharmaceutical Research.

- Fluorinated Cycloalkyl Building Blocks for Drug Discovery.

- (1S,2R)-2-(3,4-difluorophenyl)cyclopropan-1-amine.

Sources

- 1. benchchem.com [benchchem.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. researchgate.net [researchgate.net]

- 4. Fluorination of alkylidenecyclopropanes and alkylidenecyclobutanes: divergent synthesis of fluorinated cyclopropanes and cyclobutanes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. calpaclab.com [calpaclab.com]

- 8. calpaclab.com [calpaclab.com]

- 9. 3-FLUORO-3-METHYLCYCLOBUTANECARBOXYLIC ACID | 1613330-60-1 [m.chemicalbook.com]

- 10. anaxlab.com [anaxlab.com]

- 11. covethouse.eu [covethouse.eu]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

A Technical Guide to 3-Fluoro-3-methylcyclobutanecarboxylic Acid: A Key Building Block for Modern Drug Discovery

Abstract

In the landscape of modern medicinal chemistry, the strategic incorporation of small, rigid, and fluorinated scaffolds is paramount for developing drug candidates with optimized pharmacological profiles. 3-Fluoro-3-methylcyclobutanecarboxylic acid emerges as a building block of significant interest, offering a unique three-dimensional structure that can enhance metabolic stability, binding affinity, and physicochemical properties. This guide provides an in-depth analysis of its molecular characteristics, a plausible synthetic strategy, its spectroscopic signature, and its critical applications for researchers, scientists, and professionals in drug development.

Introduction: The Value of Fluorinated Scaffolds

The introduction of fluorine into small molecules has become an indispensable strategy in drug discovery.[1] The unique properties of fluorine, including its high electronegativity and the strength of the carbon-fluorine bond, allow for the fine-tuning of a molecule's acidity, lipophilicity, conformation, and metabolic fate.[1] Among the various scaffolds used, saturated small rings like cyclobutanes are particularly valuable as they provide conformational rigidity and act as three-dimensional bioisosteres for more common moieties like phenyl rings or alkyl chains.

3-Fluoro-3-methylcyclobutanecarboxylic acid (CAS No. 1613330-60-1) represents a confluence of these advantageous features. It provides a stereochemically defined, rigid cyclobutane core decorated with a fluorine atom that can block metabolic pathways and a methyl group, while the carboxylic acid handle allows for versatile chemical elaboration. This molecule is increasingly recognized as a valuable building block, particularly in the synthesis of protein degraders and other complex therapeutic agents.[2][3]

Physicochemical and Molecular Properties

The core attributes of 3-Fluoro-3-methylcyclobutanecarboxylic acid are summarized below. The presence of the electronegative fluorine atom is expected to lower the pKa of the carboxylic acid compared to its non-fluorinated analog due to the inductive electron-withdrawing effect. This modulation of acidity can be critical for optimizing a drug's solubility and interactions with biological targets.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₉FO₂ | [2][3][4][5][6] |

| Molecular Weight | 132.13 g/mol | [4][5][6][7] |

| CAS Number | 1613330-60-1 | [2][4] |

| Synonyms | 3-fluoro-3-methylcyclobutane-1-carboxylic acid | [2][7] |

| Predicted Boiling Point | 207.4 ± 33.0 °C | [4][7] |

| Predicted Density | 1.19 ± 0.1 g/cm³ | [4] |

| Storage Conditions | Room Temperature or 2-8°C, Sealed in Dry Conditions | [2][4][6] |

It is important to note that this compound can exist as cis and trans diastereomers, which may exhibit different physicochemical properties and biological activities.[3] The specific stereochemistry is a critical consideration during synthesis and application.

Caption: 2D Structure of 3-Fluoro-3-methylcyclobutanecarboxylic acid.

Expected Spectroscopic Profile

For unambiguous identification and quality control, a thorough spectroscopic analysis is essential. Based on its molecular structure, the following spectral characteristics are anticipated:

-

¹H NMR: The spectrum would be complex due to the rigid ring system. One would expect to see distinct signals for the protons on the cyclobutane ring, likely in the range of 2.0-3.5 ppm, with complex splitting patterns (multiplicities) due to geminal and vicinal coupling. The methyl (CH₃) group would likely appear as a singlet or a closely coupled multiplet around 1.5 ppm. The acidic proton of the carboxylic acid (COOH) would present as a broad singlet at a downfield shift, typically >10 ppm.

-

¹³C NMR: The spectrum should display six distinct carbon signals. The carbonyl carbon (C=O) of the carboxylic acid would be the most downfield signal (~175-180 ppm). The carbon atom bonded to the fluorine (C-F) would appear at a characteristic chemical shift (approx. 80-95 ppm) and exhibit a large one-bond carbon-fluorine coupling constant (¹JCF ≈ 180-250 Hz), appearing as a doublet in a proton-decoupled spectrum.

-

¹⁹F NMR: A single resonance is expected for the fluorine atom, appearing as a singlet in a proton-decoupled spectrum.

-

Infrared (IR) Spectroscopy: Key vibrational frequencies would include a very broad O-H stretch for the carboxylic acid from approximately 2500-3300 cm⁻¹. A strong, sharp absorption corresponding to the carbonyl (C=O) stretch would be prominent around 1700-1715 cm⁻¹.[8] A C-F stretching absorption would be expected in the 1000-1200 cm⁻¹ region.

-

Mass Spectrometry (MS): The molecular ion peak (M+) would be observed at an m/z corresponding to its molecular weight (132.13).

Synthetic Workflow: A Plausible Approach

While multiple synthetic routes are possible, a robust and scalable synthesis is crucial for its utility as a building block. A logical and field-proven approach often begins with a commercially available cyclobutanone precursor. The following workflow outlines a generalized, multi-step synthesis.

Experimental Protocol: Generalized Synthesis

-

Step 1: Methylation of Cyclobutanone Precursor: Start with a protected 3-oxocyclobutanecarboxylic acid derivative (e.g., a benzyl ester). Treatment with a Grignard reagent such as methylmagnesium chloride (MeMgCl) introduces the methyl group, forming a tertiary alcohol.[9] Chromatographic purification is often necessary to isolate the desired diastereomer.

-

Step 2: Deoxyfluorination: The tertiary alcohol is then subjected to deoxyfluorination. Reagents like diethylaminosulfur trifluoride (DAST) or morpho-DAST are commonly employed for this transformation.[9] This step introduces the fluorine atom, often proceeding with an inversion of configuration, though mixtures of diastereomers can be formed.

-

Step 3: Deprotection and Formation of Carboxylic Acid: If an ester protecting group was used, it is removed in the final step. For a benzyl ester, this is typically achieved via hydrogenolysis (e.g., using H₂ gas and a palladium catalyst) to yield the final 3-Fluoro-3-methylcyclobutanecarboxylic acid.

Caption: Proposed synthetic workflow for 3-Fluoro-3-methylcyclobutanecarboxylic acid.

Applications in Drug Design and Development

The true value of this building block lies in its application to solve complex challenges in drug design. Its rigid, fluorinated structure imparts several beneficial effects:

-

Metabolic Stability: The C-F bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 enzymes.[1] Placing the fluoro-methyl group at a metabolically vulnerable position can prevent degradation, thereby increasing the half-life and systemic exposure of a drug candidate.

-

Conformational Rigidity: The cyclobutane ring restricts the number of available conformations for the molecule. This pre-organization can lead to a lower entropic penalty upon binding to a target protein, potentially increasing binding affinity and selectivity.

-

Modulation of Physicochemical Properties: Fluorine substitution can significantly alter lipophilicity (LogP) and aqueous solubility.[9][10] This allows medicinal chemists to fine-tune the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a lead compound to achieve the desired pharmacokinetic profile.

-

Bioisosterism: The 3-fluoro-3-methylcyclobutane core can serve as a bioisostere for other chemical groups. Its three-dimensional exit vectors differ from traditional aromatic rings, allowing for the exploration of novel chemical space and intellectual property.

Safety and Handling

As with any laboratory chemical, proper handling is essential. 3-Fluoro-3-methylcyclobutanecarboxylic acid should be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled).[6]

-

Precautionary Statements: P261, P280, P301+P310, P302+P361+P354, P305+P351+P338.[6]

-

Storage: The compound should be stored in a tightly sealed container in a dry environment, with recommended temperatures between 2-8°C.[4][6]

Conclusion

3-Fluoro-3-methylcyclobutanecarboxylic acid is more than just a chemical reagent; it is a strategic tool for overcoming longstanding hurdles in drug discovery. Its unique combination of conformational rigidity, metabolic blocking potential, and versatile chemical functionality makes it an exceptionally valuable building block. For scientists and researchers aiming to design next-generation therapeutics with improved efficacy and pharmacokinetics, the incorporation of this scaffold offers a rational and powerful approach to navigating the complexities of modern medicinal chemistry.

References

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. calpaclab.com [calpaclab.com]

- 3. calpaclab.com [calpaclab.com]

- 4. 3-FLUORO-3-METHYLCYCLOBUTANECARBOXYLIC ACID | 1613330-60-1 [m.chemicalbook.com]

- 5. 3-Fluoro-3-methylcyclobutanecarboxylic acid - CAS:1613330-60-1 - Sunway Pharm Ltd [3wpharm.com]

- 6. covethouse.eu [covethouse.eu]

- 7. cyclobutanecarboxylic acid, 3-fluoro-3-methyl- | 1613330-60-1 [amp.chemicalbook.com]

- 8. colapret.cm.utexas.edu [colapret.cm.utexas.edu]

- 9. researchgate.net [researchgate.net]

- 10. chemrxiv.org [chemrxiv.org]

An In-depth Technical Guide to the ¹³C and ¹⁹F NMR Spectral Analysis of 3-Fluoro-3-methylcyclobutanecarboxylic Acid

Introduction: The Rising Prominence of Fluorinated Cyclobutanes in Drug Discovery

Small, rigid ring systems are increasingly sought after as scaffolds in modern drug discovery. The cyclobutane motif, in particular, offers a unique three-dimensional geometry that can effectively probe protein binding pockets. The introduction of fluorine, a bioisostere for hydrogen with profound effects on a molecule's physicochemical properties, further enhances the utility of these structures. Fluorine can modulate acidity, lipophilicity, metabolic stability, and binding affinity, making fluorinated cyclobutanes highly valuable building blocks for medicinal chemists.[1][2]

3-Fluoro-3-methylcyclobutanecarboxylic acid stands as a prime example of such a scaffold. Its rigid framework, coupled with the electronic influence of the fluorine atom and the stereochemical complexity of a quaternary center, presents a unique structural challenge. Unambiguous characterization of this molecule is paramount for its effective use in drug development, and for this, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive tool.[3][4][5][6][7]

Predicted ¹³C and ¹⁹F NMR Spectral Data

The unique structure of 3-Fluoro-3-methylcyclobutanecarboxylic acid, featuring a quaternary stereocenter and a fluorine atom, gives rise to a distinct and informative NMR fingerprint. The following sections detail the predicted chemical shifts and coupling constants for both ¹³C and ¹⁹F nuclei.

¹³C NMR Spectroscopy: A Detailed Look at the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum of 3-Fluoro-3-methylcyclobutanecarboxylic acid is predicted to exhibit six distinct resonances, with the carbon signals split into multiplets due to coupling with the fluorine atom. The degree of this splitting, known as the J-coupling constant, is highly dependent on the number of bonds separating the carbon and fluorine atoms.[14][15][16]

Here is a breakdown of the expected chemical shifts and multiplicities for each carbon atom:

| Carbon Atom | Predicted Chemical Shift (δ) in ppm | Predicted Multiplicity | Predicted J-coupling Constant (Hz) | Rationale |

| C=O (Carboxylic Acid) | 175 - 185 | Doublet | ³JCF ≈ 2 - 5 | The carboxylic acid carbon is expected in the typical downfield region. A small three-bond coupling to fluorine is anticipated. |

| C-F (Quaternary) | 90 - 100 | Doublet | ¹JCF ≈ 180 - 220 | The carbon directly bonded to the highly electronegative fluorine atom will be significantly deshielded and exhibit a large one-bond C-F coupling constant. |

| CH-COOH | 40 - 50 | Doublet | ²JCF ≈ 15 - 25 | This methine carbon, alpha to the carboxylic acid, will show a two-bond coupling to the fluorine atom. |

| CH₂ | 30 - 40 | Doublet | ²JCF ≈ 15 - 25 | The two methylene carbons are diastereotopic and may have slightly different chemical shifts. They are expected to show a two-bond coupling to the fluorine atom. |

| C-CH₃ (Quaternary) | 35 - 45 | Doublet | ²JCF ≈ 20 - 30 | The quaternary carbon bearing the methyl group will also exhibit a two-bond coupling to the fluorine atom. |

| CH₃ | 20 - 30 | Doublet | ³JCF ≈ 3 - 7 | The methyl carbon is expected to show a smaller three-bond coupling to the fluorine atom. |

Note: The exact chemical shifts can be influenced by the solvent and concentration.[8][17]

¹⁹F NMR Spectroscopy: A Sensitive Probe of the Molecular Environment

¹⁹F NMR spectroscopy is exceptionally sensitive to the local electronic environment, providing a clear window into the fluorinated center of the molecule.[2][18][19] For 3-Fluoro-3-methylcyclobutanecarboxylic acid, a single resonance is expected in the ¹⁹F NMR spectrum.

| Nucleus | Predicted Chemical Shift (δ) in ppm | Predicted Multiplicity | Rationale |

| F | -130 to -150 | Multiplet | The chemical shift is typical for a tertiary alkyl fluoride. The signal will be split into a multiplet due to coupling with the adjacent protons on the cyclobutane ring (³JHF). |

The multiplicity of the ¹⁹F signal will be a complex multiplet due to coupling with the two diastereotopic protons on each of the adjacent methylene groups and the proton on the carbon bearing the carboxylic acid. The magnitude of these three-bond proton-fluorine coupling constants (³JHF) is highly dependent on the dihedral angle between the C-H and C-F bonds.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹³C and ¹⁹F NMR data for 3-Fluoro-3-methylcyclobutanecarboxylic acid, the following experimental workflow is recommended.

Sample Preparation

-

Dissolution: Accurately weigh approximately 10-20 mg of 3-Fluoro-3-methylcyclobutanecarboxylic acid and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆). Chloroform-d is often a good starting point for many organic molecules.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard for ¹³C NMR (δ = 0.0 ppm). For ¹⁹F NMR, an external reference of CFCl₃ (δ = 0.0 ppm) or a secondary standard like trifluoroacetic acid can be used.[20]

-

Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool directly into a clean, dry 5 mm NMR tube.

-

Degassing (Optional): For sensitive experiments or to remove dissolved oxygen which can affect relaxation times, the sample can be degassed using a freeze-pump-thaw cycle.

NMR Spectrometer Setup and Data Acquisition

The following parameters are recommended for a 400 MHz NMR spectrometer.

¹³C NMR Acquisition:

-

Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) should be used.

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Spectral Width: 0 to 200 ppm

-

Acquisition Time: ~1-2 seconds

-

Relaxation Delay (d1): 2-5 seconds. A longer delay may be necessary for quaternary carbons.

-

Number of Scans: 1024 to 4096 scans, depending on the sample concentration.

-

Referencing: The CDCl₃ solvent peak at 77.16 ppm can be used to reference the spectrum, with the final spectrum referenced to TMS at 0.0 ppm.

¹⁹F NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., zg on Bruker instruments) is typically sufficient.

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Spectral Width: A range of -100 to -200 ppm should be adequate.

-

Acquisition Time: ~1 second

-

Relaxation Delay (d1): 2 seconds

-

Number of Scans: 16 to 64 scans. ¹⁹F is a highly sensitive nucleus, so fewer scans are generally required compared to ¹³C.

-

Referencing: Use an external standard of CFCl₃ (0.0 ppm).

Data Interpretation and Structural Confirmation

The definitive structural confirmation of 3-Fluoro-3-methylcyclobutanecarboxylic acid will come from the synergistic interpretation of both the ¹³C and ¹⁹F NMR spectra.

-

¹³C Spectrum: The presence of six distinct carbon signals, with the characteristic downfield shift and large ¹JCF coupling of the carbon attached to fluorine, will be a key indicator. The multiplicities of the other carbons due to ²JCF and ³JCF will confirm the proximity of these carbons to the fluorine atom.

-

¹⁹F Spectrum: The single multiplet in the ¹⁹F spectrum will confirm the presence of a single fluorine environment. A detailed analysis of the coupling pattern in this multiplet, potentially with the aid of 2D NMR experiments like ¹H-¹⁹F HETCOR, can provide valuable information about the stereochemistry of the molecule.

The combination of these datasets will provide an unambiguous structural elucidation of 3-Fluoro-3-methylcyclobutanecarboxylic acid, a crucial step in its application in drug discovery and development.

Visualization of Key Concepts

Caption: Molecular structure of 3-Fluoro-3-methylcyclobutanecarboxylic acid.

Caption: A streamlined workflow for the NMR analysis of 3-Fluoro-3-methylcyclobutanecarboxylic acid.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. par.nsf.gov [par.nsf.gov]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. walshmedicalmedia.com [walshmedicalmedia.com]

- 6. NMR Spectroscopy in Drug Discovery and Development [labome.com]

- 7. researchmap.jp [researchmap.jp]

- 8. benchchem.com [benchchem.com]

- 9. tandfonline.com [tandfonline.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 15. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 17. 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclobutane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 18. 19F [nmr.chem.ucsb.edu]

- 19. alfa-chemistry.com [alfa-chemistry.com]

- 20. colorado.edu [colorado.edu]

- 21. pubs.acs.org [pubs.acs.org]

- 22. cdnsciencepub.com [cdnsciencepub.com]

- 23. researchgate.net [researchgate.net]

- 24. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Organic Syntheses Procedure [orgsyn.org]

- 27. hmdb.ca [hmdb.ca]

- 28. rsc.org [rsc.org]

- 29. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 30. Thieme E-Books & E-Journals [thieme-connect.de]

- 31. organicchemistrydata.org [organicchemistrydata.org]

Authored for Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to trans-3-Fluoro-3-methylcyclobutanecarboxylic acid: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of trans-3-Fluoro-3-methylcyclobutanecarboxylic acid, a valuable fluorinated building block for medicinal chemistry. We will delve into its fundamental chemical identifiers, provide a detailed synthetic protocol grounded in established stereoselective methodologies, and explore the rationale for its application in modern drug design.

Core Chemical Identifiers

Precise identification is paramount in chemical research and development. The canonical SMILES and InChIKey for trans-3-Fluoro-3-methylcyclobutanecarboxylic acid provide a unique, machine-readable representation of its two-dimensional structure and stereochemistry.

| Identifier | Value | Source |

| SMILES | CC1(F)CO)C1 | |

| InChIKey | XULPCDKXDRXJBU-SSDOTTSWSA-N | Generated from SMILES |

| Molecular Formula | C6H9FO2 | [1] |

| Molecular Weight | 132.13 g/mol | [1] |

| CAS Number | 1455037-43-0 | [1] |

Strategic Synthesis: A Protocol for Stereochemical Control

The synthesis of polysubstituted cyclobutanes with precise stereocontrol is a significant challenge due to the inherent ring strain of the four-membered ring.[2] Strategies such as [2+2] cycloadditions, ring expansions of cyclopropanes, and ring contractions of five-membered rings are often employed to achieve the desired architecture.[2][3][4][5]

The following protocol outlines a robust, multi-step synthesis of trans-3-Fluoro-3-methylcyclobutanecarboxylic acid, adapted from established methodologies for synthesizing 3-fluorocyclobutylamines and related carboxylic acids starting from a commercially available ketoacid.[6][7][8] This approach ensures high diastereoselectivity.

Experimental Protocol

Overall Reaction Scheme:

Caption: Synthetic pathway to trans-3-Fluoro-3-methylcyclobutanecarboxylic acid.

Step 1: Esterification of 3-Oxocyclobutane-1-carboxylic acid

-

Rationale: Protection of the carboxylic acid as a methyl ester prevents side reactions in the subsequent Grignard addition step. Thionyl chloride (SOCl₂) is an effective reagent for converting the carboxylic acid to an acyl chloride, which readily reacts with methanol.

-

Procedure:

-

To a solution of 3-oxocyclobutane-1-carboxylic acid (1.0 equiv) in dichloromethane (DCM), add oxalyl chloride (1.2 equiv) and a catalytic amount of dimethylformamide (DMF) at 0 °C.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Remove the solvent under reduced pressure.

-

Dissolve the crude acyl chloride in anhydrous methanol and stir for 3 hours.

-

Concentrate the reaction mixture in vacuo and purify by flash column chromatography to yield methyl 3-oxocyclobutane-1-carboxylate.

-

Step 2: Grignard Reaction to Introduce the Methyl Group

-

Rationale: A Grignard reagent (methylmagnesium chloride) acts as a nucleophile, attacking the ketone carbonyl to form a tertiary alcohol. This step introduces the required methyl group. The reaction is performed at low temperature (-78 °C) to control reactivity and minimize side reactions.

-

Procedure:

-

Dissolve methyl 3-oxocyclobutane-1-carboxylate (1.0 equiv) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere and cool to -78 °C.

-

Add methylmagnesium chloride (1.1 equiv, 3M solution in THF) dropwise.

-

Stir the mixture at -78 °C for 1 hour, then allow it to warm to room temperature.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate to yield a mixture of cis and trans methyl 3-hydroxy-3-methylcyclobutane-1-carboxylate.

-

Step 3: Diastereomeric Separation

-

Rationale: The Grignard reaction produces a mixture of cis and trans diastereomers. These isomers must be separated to ensure the correct stereochemistry in the final product. Silica gel column chromatography is effective for separating these moderately polar compounds.

-

Procedure:

-

Separate the diastereomeric mixture from Step 2 using flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.

-

Combine fractions containing the desired trans isomer, identified by ¹H NMR analysis.

-

Step 4: Deoxyfluorination

-

Rationale: A deoxofluorinating agent, such as diethylaminosulfur trifluoride (DAST), replaces the tertiary hydroxyl group with a fluorine atom. This reaction typically proceeds with inversion of configuration, but due to the tertiary nature of the alcohol and potential for an Sₙ1-like mechanism, a mixture of stereoisomers can sometimes result. However, the rigidity of the cyclobutane ring often favors a specific outcome.

-

Procedure:

-

Dissolve the purified trans-alcohol (1.0 equiv) in anhydrous DCM under a nitrogen atmosphere and cool to -78 °C.

-

Add DAST (1.2 equiv) dropwise.

-

Allow the reaction to stir at -78 °C for 1 hour and then warm slowly to room temperature overnight.

-

Carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate.

-

Extract with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate. Purify by column chromatography to yield methyl trans-3-fluoro-3-methylcyclobutane-1-carboxylate.

-

Step 5: Saponification to the Carboxylic Acid

-

Rationale: The final step is the hydrolysis of the methyl ester to the corresponding carboxylic acid using a strong base like lithium hydroxide (LiOH). This is a standard and high-yielding transformation.

-

Procedure:

-

Dissolve the fluorinated ester (1.0 equiv) in a mixture of THF and water (3:1).

-

Add lithium hydroxide monohydrate (2.0 equiv) and stir the mixture at room temperature until TLC analysis indicates complete consumption of the starting material.

-

Acidify the reaction mixture to pH ~2 with 1M HCl.

-

Extract the product with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, trans-3-Fluoro-3-methylcyclobutanecarboxylic acid.

-

The Role of Fluorinated Cyclobutanes in Drug Discovery

The cyclobutane motif is a valuable scaffold in medicinal chemistry, offering a rigid three-dimensional structure that can improve pharmacological properties.[2][9] When appropriately incorporated, cyclobutanes can enhance potency, selectivity, and pharmacokinetic profiles.

Key Advantages:

-

Conformational Restriction: The puckered, rigid nature of the cyclobutane ring restricts the conformation of appended pharmacophores, which can lead to a more favorable entropic profile for binding to a biological target.[9]

-

Metabolic Stability: The strained carbocycle is relatively inert and can replace more metabolically labile groups, improving a drug candidate's half-life.[9]

-

Vectorial Orientation: The defined geometry of the cyclobutane ring allows for precise orientation of substituents into binding pockets.

The strategic incorporation of fluorine further enhances the utility of this scaffold.

-

Modulation of Physicochemical Properties: Fluorine's high electronegativity can lower the pKa of nearby acidic groups, such as the carboxylic acid in the title compound, which can influence absorption and distribution.[10][11]

-

Enhanced Binding Interactions: Fluorine can participate in favorable interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, thereby increasing binding affinity.

-

Blocking Metabolic Soft Spots: Replacing a hydrogen atom with a fluorine atom at a site susceptible to oxidative metabolism can prevent enzymatic degradation and improve a compound's metabolic stability.

The combination of a rigid cyclobutane core with a strategically placed fluorine atom makes trans-3-Fluoro-3-methylcyclobutanecarboxylic acid a powerful tool for navigating complex structure-activity relationships in drug discovery programs.[9]

References

- BenchChem. (2025). Application Notes and Protocols for the Stereoselective Synthesis of Polysubstituted Cyclobutanes.

- BenchChem. (2025). Application Notes and Protocols for the Diastereoselective Synthesis of 1,2-Disubstituted Cyclobutanes.

- National Institutes of Health. (n.d.). Stereoselective Preparation of Cyclobutanes with Four Different Substituents: Total Synthesis and Structural Revision of Pipercyclobutanamide A and Piperchabamide G.

- ChemScene. (n.d.). trans-3-Fluoro-3-(4-fluorophenyl)cyclobutane-1-carboxylic acid.

- ACS Publications. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines.

- National Institutes of Health. (n.d.). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines.

- ACS Publications. (n.d.). Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents.

- ResearchGate. (2025). Synthesis and Physical-Chemical Properties of cis- and trans-1-Amino-3-fluoro-3-methylcyclobutanecarboxylic Acids.

- Biosynth. (n.d.). trans-3-Fluoro-3-methylcyclobutane-1-carboxylic acid.

- ResearchGate. (n.d.). The target compounds of this work.

- ResearchGate. (2025). Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines.

- ResearchGate. (n.d.). Synthesis of cis- and trans-isomers of carboxylic acid 33 and amine 35.

- Topharman. (n.d.). trans-3-fluoro-3-methylcyclobutane-1-carboxylic acid, min 97%, 1 gram.

- ResearchGate. (n.d.). Synthesis of 3-fluorocyclobutane-1-carboxylic acid (1) from cyclobutanone 2.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Why Fluorine Matters: Leveraging 3,3-Difluorocyclobutane-1-carboxylic Acid in Synthesis.

- National Center for Biotechnology Information. (n.d.). Cyclobutanes in Small-Molecule Drug Candidates.

- PharmaBlock. (n.d.). Cyclobutane Derivatives in Drug Discovery.

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. benchchem.com [benchchem.com]

- 3. Stereoselective Preparation of Cyclobutanes with Four Different Substituents: Total Synthesis and Structural Revision of Pipercyclobutanamide A and Piperchabamide G - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Acidity and pKa of 3-Fluoro-3-methylcyclobutanecarboxylic Acid

<_

For Researchers, Scientists, and Drug Development Professionals

Abstract

The acidity of a molecule, quantified by its pKa value, is a critical physicochemical parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME) properties. This guide provides a comprehensive analysis of the factors governing the acidity of 3-fluoro-3-methylcyclobutanecarboxylic acid, a compound of interest due to the unique structural and electronic interplay of its substituents on a strained cyclobutane ring. We will delve into the theoretical underpinnings of its acidity, provide a detailed experimental protocol for accurate pKa determination, and discuss the implications of these properties in medicinal chemistry.

Introduction: The Significance of pKa in Drug Design

The ionization state of a drug molecule at physiological pH is a primary determinant of its biological activity and pharmacokinetic profile. The pKa value, the pH at which a molecule is 50% ionized, dictates the extent of its charge. This, in turn, affects its ability to cross biological membranes, bind to target proteins, and its overall solubility. For drug candidates like 3-fluoro-3-methylcyclobutanecarboxylic acid, a precise understanding of its pKa is paramount for predicting its behavior in biological systems and for optimizing its structure to achieve desired therapeutic outcomes. The acidity constants of organic compounds are fundamental to many analytical procedures and have been shown to influence toxicity, chromatographic retention, and pharmaceutical properties.[1]

Theoretical Framework: Predicting the Acidity of 3-Fluoro-3-methylcyclobutanecarboxylic Acid

The pKa of 3-fluoro-3-methylcyclobutanecarboxylic acid is a result of a complex interplay of several structural and electronic factors. To predict its acidity, we must consider the foundational pKa of the parent cyclobutanecarboxylic acid and the modifying effects of the fluoro and methyl substituents.

The Parent Scaffold: Cyclobutanecarboxylic Acid

The pKa of the unsubstituted cyclobutanecarboxylic acid is reported to be approximately 4.79.[2][3] This value serves as our baseline. The cyclobutane ring itself possesses significant ring strain due to deviations from the ideal sp3 bond angles of 109.5° to approximately 90°.[4] To alleviate some of this strain, the cyclobutane ring adopts a puckered or "butterfly" conformation.[5] This puckering influences the orientation of the substituents and their proximity to the carboxylic acid group. Conformational analysis of cyclobutanecarboxylic acid has revealed the existence of multiple stable conformers that can readily interconvert.[6]

The Inductive Effect of the Fluorine Substituent

Fluorine is the most electronegative element, and its presence on the cyclobutane ring will have a significant acid-strengthening effect. This is primarily due to the inductive effect , where the fluorine atom withdraws electron density from the carbon skeleton, including the carboxyl group.[7][8][9] This electron withdrawal stabilizes the resulting carboxylate anion (the conjugate base) formed upon deprotonation.[7][8][9][10] A more stable conjugate base corresponds to a stronger acid, which is reflected in a lower pKa value.[7][10]

The magnitude of the inductive effect is distance-dependent; it diminishes as the distance between the electron-withdrawing group and the carboxylic acid increases.[7][11] In 3-fluoro-3-methylcyclobutanecarboxylic acid, the fluorine atom is on the C3 carbon, two sigma bonds away from the C1 carbon bearing the carboxylic acid. While not as potent as an alpha-substitution, this effect will still be substantial.

The Effect of the Methyl Substituent

In contrast to the electron-withdrawing fluorine, the methyl group is generally considered to be weakly electron-donating through an inductive effect.[9][12] This effect pushes electron density towards the carboxylate anion, which can be destabilizing and would, in isolation, lead to a slight increase in the pKa (weaker acid).[9][12]

The Interplay of Substituents and Stereochemistry

The net effect on the pKa of 3-fluoro-3-methylcyclobutanecarboxylic acid will be a balance between the strong electron-withdrawing effect of the fluorine and the weaker electron-donating effect of the methyl group. Given the high electronegativity of fluorine, it is anticipated that its acid-strengthening effect will dominate, resulting in a pKa value lower than that of the parent cyclobutanecarboxylic acid.

Furthermore, the stereochemical relationship between the substituents and the carboxylic acid group in the puckered cyclobutane ring will be crucial. The molecule can exist as cis and trans isomers, and within each of these, the substituents can occupy pseudo-axial or pseudo-equatorial positions. These different arrangements will alter the through-space and through-bond electronic effects, potentially leading to different pKa values for the different stereoisomers.

Experimental Determination of pKa

While theoretical predictions are valuable, the definitive determination of a molecule's pKa requires experimental measurement. Potentiometric titration is a highly precise and commonly used method for this purpose.[13][14]

Potentiometric Titration: A Step-by-Step Protocol

This protocol outlines the determination of the pKa of 3-fluoro-3-methylcyclobutanecarboxylic acid using potentiometric titration.

Materials and Equipment:

-

3-fluoro-3-methylcyclobutanecarboxylic acid sample

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Potassium Chloride (KCl) for maintaining ionic strength

-

Deionized water

-

Calibrated pH meter with a combination glass electrode

-

Magnetic stirrer and stir bar

-

Burette

-

Beaker or titration vessel

Procedure:

-

Preparation of the Analyte Solution:

-

Accurately weigh a sample of 3-fluoro-3-methylcyclobutanecarboxylic acid.

-

Dissolve the sample in a known volume of deionized water to achieve a concentration of at least 10⁻⁴ M.[13][15] If solubility is an issue, a co-solvent such as methanol can be used, but the pKa will then be specific to that solvent mixture.[13][16]

-

Add KCl to the solution to maintain a constant ionic strength, typically around 0.15 M.[15]

-

-

Titration Setup:

-

Place the analyte solution in a beaker on a magnetic stirrer and add a stir bar.

-

Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged but not in contact with the stir bar.

-

Fill the burette with the standardized 0.1 M NaOH solution.

-

-

Titration Process:

-

Record the initial pH of the solution.

-

Begin adding the NaOH solution in small, precise increments (e.g., 0.1 mL).

-

After each addition, allow the pH to stabilize and record the pH and the total volume of titrant added.[15]

-

Continue the titration past the equivalence point, where a sharp change in pH is observed.

-

-

Data Analysis:

-

Plot the measured pH values against the volume of NaOH added to generate a titration curve.

-

The equivalence point is the inflection point of the curve, where the slope is at its maximum.[13]

-

The pKa is equal to the pH at the half-equivalence point.[17] This is the point on the titration curve where half of the volume of NaOH required to reach the equivalence point has been added.[18]

-

For greater accuracy, the first and second derivatives of the titration curve can be plotted to precisely locate the equivalence point.

-

-

Replication:

-

Perform the titration at least in triplicate to ensure the reproducibility and accuracy of the results.[15]

-

Caption: Workflow for pKa determination by potentiometric titration.

Alternative and Complementary Methods

-

Spectrophotometric Titration: This method is advantageous for compounds with a UV-active chromophore near the ionization site and can be used with lower concentrations and smaller sample sizes.[13][19][20] It involves measuring the change in UV-Vis absorbance at different pH values.[13][19][20]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to determine pKa values by monitoring the chemical shifts of nuclei close to the site of protonation as a function of pH.[14][21] A significant advantage is the ability to measure pKa in mixtures.[14]

-

Computational Methods: In silico pKa prediction using methods like Density Functional Theory (DFT) can provide valuable estimates, especially in the early stages of drug discovery.[22][23][24] These methods model the energetics of deprotonation in a solvated environment.

Data Summary and Interpretation

The following table provides a comparison of the known pKa of the parent compound and the predicted pKa of 3-fluoro-3-methylcyclobutanecarboxylic acid based on the principles discussed.

| Compound | Substituents | Predicted pKa | Rationale |

| Cyclobutanecarboxylic acid | None | ~4.79[2][3] | Baseline acidity of the cyclobutane scaffold. |

| 3-Fluoro-3-methylcyclobutanecarboxylic acid | 3-Fluoro, 3-Methyl | < 4.79 | The strong electron-withdrawing inductive effect of the fluorine atom is expected to outweigh the weak electron-donating effect of the methyl group, leading to increased acidity. |

Conclusion and Implications for Drug Development

The acidity of 3-fluoro-3-methylcyclobutanecarboxylic acid is a nuanced property governed by the interplay of ring strain and the opposing inductive effects of its substituents. Our analysis predicts that the electron-withdrawing fluorine atom will dominate, resulting in a pKa lower than that of the parent cyclobutanecarboxylic acid, making it a stronger acid.

For drug development professionals, this predicted increase in acidity has several important implications:

-

Solubility: A lower pKa means the compound will be more ionized at physiological pH, which can lead to increased aqueous solubility.

-

Membrane Permeability: Increased ionization can decrease passive diffusion across lipophilic cell membranes. This may necessitate the design of prodrug strategies if intracellular targets are desired.

-

Target Binding: The ionization state can critically affect the ability of the molecule to form ionic bonds or hydrogen bonds with its biological target.

Accurate experimental determination of the pKa of 3-fluoro-3-methylcyclobutanecarboxylic acid and its stereoisomers is therefore a crucial step in its development as a potential therapeutic agent. The protocols and theoretical framework provided in this guide offer a robust approach to achieving this understanding.

Caption: Factors influencing the pKa of the target molecule.

References

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

-

ChemBK. Cyclobutanecarboxylic acid. [Link]

-

Chemistry LibreTexts. 20.4 Substituent Effects on Acidity. [Link]

-

ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

-

Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. [Link]

-

Pezzola, S., et al. (2024). Easy to Use DFT Approach for Computational pKa Determination of Carboxylic Acids. Chemistry – A European Journal, 30(1), e202303167. [Link]

-

NTU Journal of Pure Sciences. Theoretical Calculations of pKa Values for Substituted Carboxylic Acid. [Link]

-

Chemistry LibreTexts. 8.2: Substituent Effects on Acidity. [Link]

-

Scribd. Potentiometric Acid-Base Titration Guide. [Link]

-

Reijenga, J., et al. (2013). Development of Methods for the Determination of pKa Values. Analytica Chimica Acta, 787, 29-41. [Link]

-

The Journal of Physical Chemistry A. Prediction of the pKa of Carboxylic Acids Using the ab Initio Continuum-Solvation Model PCM-UAHF. [Link]

-

Journal of Chemical Education. Determination of pKa using the half-volume method: A laboratory experiment. [Link]

-

Harish Chandra PG College Varanasi. Acidity of Carboxylic Acids. [Link]

-

YouTube. Inductive Effect - Acids and Bases. [Link]

-

YouTube. How To Determine PKA Of Organic Compounds? - Chemistry For Everyone. [Link]

-

Scientific Research Publishing. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. [Link]

-

ResearchGate. (PDF) CONFORMATIONAL ANALYSIS OF CYCLOBUTANECARBOXYLIC ACID. [Link]

-

ResearchGate. Prediction of accurate pKa values of some α-substituted carboxylic acids with low cost of computational methods. [Link]

-

Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid. [Link]

-

ResearchGate. Spectrophotometric Determination of pKa Values for some Benzoic Acid Compounds in Acetonitrile-Water Mixtures. [Link]

-

pH effects on absorption spectra: pKa determination by spectrophotometric method. [Link]

-

Lifescience Global. Determination of pKa Values for Acrylic, Methacrylic and Itaconic Acids by. [Link]

-

Chemistry LibreTexts. 20.4: Substituent Effects on Acidity. [Link]

-

Computational Determination of pKa Values for Weak C–H Acids/Lithiated Species. [Link]

-

ResearchGate. (PDF) Structural, Vibrational, and p K a Determination of Carboxylic Acids Using DFT Calculations and Raman Spectroscopy: An Instrumental Analysis Laboratory. [Link]

-

Canadian Journal of Chemistry. pK, values of protonated a,P-unsaturated cyclic carboxylic acids. Effect of ring size. [Link]

-

Reddit. Acidity of carboxylic acids and electron donating group. [Link]

-

Scribd. Factors Affecting Acidic Strength of Carboxylic Acids. [Link]

-

ChemicalBook. Cyclobutanecarboxylic acid. [Link]

-

Wikipedia. Cyclobutanecarboxylic acid. [Link]

-

ResearchGate. (A) Measured pKa values (23 °C) for carboxylic acids 1, 33, 42 and.... [Link]

-

PubChem. 3-Methylenecyclobutanecarboxylic acid. [Link]

-

PubChem. Cyclobutanecarboxylic acid, 3-methyl-. [Link]

-

Conformational Analysis An important aspect of organic compounds is that the compound is not static, but rather has confo. [Link]

-

Chemistry LibreTexts. 4.4: Conformations of Cycloalkanes. [Link]

-

Maricopa Open Digital Press. Conformational Analysis of Cycloalkanes – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. [Link]

-

Dalal Institute. Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chembk.com [chembk.com]

- 3. Cyclobutanecarboxylic acid Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. Conformational Analysis of Cycloalkanes – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. youtube.com [youtube.com]

- 11. 20.4 Substituent Effects on Acidity – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 17. pubs.acs.org [pubs.acs.org]

- 18. web.williams.edu [web.williams.edu]

- 19. youtube.com [youtube.com]

- 20. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator [scirp.org]

- 21. lifescienceglobal.com [lifescienceglobal.com]

- 22. Easy to Use DFT Approach for Computational pKa Determination of Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. journals.ntu.edu.iq [journals.ntu.edu.iq]

- 24. pubs.acs.org [pubs.acs.org]

The Strategic Modulation of Lipophilicity in Drug Design: A Technical Guide to Fluorinated Cyclobutane Derivatives

Introduction: The Critical Role of Lipophilicity and the Rise of Novel Scaffolds

In the landscape of modern drug discovery, the optimization of a molecule's physicochemical properties is as crucial as its interaction with a biological target. Among these properties, lipophilicity—the affinity of a molecule for a lipid-like environment—stands out as a primary determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1][2][3] A finely tuned lipophilicity is essential for ensuring that a drug can permeate biological membranes to reach its site of action, without being so lipophilic that it suffers from poor solubility, rapid metabolism, or non-specific toxicity.[1][4]

The partition coefficient (LogP), which quantifies the ratio of a compound's concentration in a biphasic mixture of n-octanol and water, is the universally accepted metric for lipophilicity.[4][5] Medicinal chemists strategically manipulate LogP to enhance a drug candidate's overall profile. One of the most powerful tools in this endeavor is the incorporation of fluorine atoms.[6][7][8][9] Fluorination can profoundly alter a molecule's properties, including its metabolic stability, pKa, and binding affinity, often with significant downstream effects on lipophilicity.[9][10][11]

Concurrently, there is a growing interest in moving beyond traditional flat, aromatic scaffolds towards three-dimensional structures that can better explore chemical space. The cyclobutane ring, a strained four-membered carbocycle, has emerged as a valuable scaffold.[12][13] Its rigid, puckered structure can lock the conformation of substituents, providing a defined spatial orientation that can be exploited for optimizing interactions with protein targets.[12][14] This guide provides an in-depth exploration of the intersection of these two strategies: the use of fluorinated cyclobutane derivatives to strategically modulate lipophilicity in drug design.

The Dual Nature of Fluorine's Influence on Lipophilicity

The effect of fluorine on lipophilicity is not straightforward and is highly dependent on the molecular context.[15][16] While fluorine is the most electronegative element, leading to highly polarized C-F bonds, its introduction does not always increase hydrophilicity. Several competing factors are at play:

-

Increased Hydrophobic Surface Area: Fluorine is larger than hydrogen, and its substitution can increase the molecule's overall nonpolar surface area, which can lead to an increase in LogP.[15]

-

Electronic Withdrawal and Dipole Moments: The strong electron-withdrawing nature of fluorine creates a significant dipole moment.[1][15] Depending on the substitution pattern, these dipoles can either be masked within the molecule or exposed to the solvent. Exposed dipoles can increase interactions with polar water molecules, thereby decreasing lipophilicity.

-

Conformational Effects: Fluorine substitution can induce specific conformational preferences in the flexible cyclobutane ring through stereoelectronic effects like hyperconjugation.[1][12][14] This can alter the overall shape of the molecule and the presentation of polar and nonpolar regions to the solvent, thus modulating lipophilicity. For instance, in cis-isomeric CF3- and C2F5-substituted cyclobutanes, specific conformations can lead to a positive polarization of the molecular surface and unexpectedly lower lipophilicity.[12]

The interplay of these factors means that the degree and position of fluorination on a cyclobutane ring can be used to finely tune the LogP of a molecule.

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. tandfonline.com [tandfonline.com]

- 8. (PDF) Fluorine in medicinal chemistry. (2008) | Sophie Purser | 4868 Citations [scispace.com]

- 9. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. chemrxiv.org [chemrxiv.org]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

A Researcher's Guide to Sourcing 3-Fluoro-3-methylcyclobutanecarboxylic Acid: From Bench Scale to Bulk

An In-depth Technical Guide for Drug Discovery and Development Professionals

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties. Among the diverse array of fluorinated building blocks, 3-Fluoro-3-methylcyclobutanecarboxylic acid has emerged as a particularly valuable synthon. Its rigid, three-dimensional cyclobutane core, combined with the unique electronic properties of the geminal fluoro-methyl group, presents a compelling bioisosteric replacement for more common structural motifs, such as gem-dimethyl or cyclopropyl groups.[1][2] This guide provides an in-depth overview of this compound, its significance in drug discovery, and a practical framework for its procurement and quality assessment.

The Strategic Value in Medicinal Chemistry

The utility of 3-Fluoro-3-methylcyclobutanecarboxylic acid stems from the predictable yet profound impact of its constituent parts on molecular properties. The cyclobutane ring introduces conformational rigidity, which can lock a molecule into a bioactive conformation, thereby enhancing binding affinity to target proteins.[2][3]

The introduction of a fluorine atom can significantly alter a molecule's properties:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This can prolong the half-life of a drug candidate.

-

Acidity Modulation (pKa): Fluorine's strong electron-withdrawing nature can significantly lower the pKa of nearby acidic groups, such as the carboxylic acid in the title compound.[1][4] This alteration can be critical for optimizing a drug's solubility, cell permeability, and target engagement.

-

Binding Interactions: Fluorine can participate in unique, non-covalent interactions, including hydrogen bonds and dipole-dipole interactions, potentially forming crucial contacts within a protein's binding pocket.

This building block is particularly relevant in the design of protein degrader building blocks and other complex pharmaceuticals where precise control over conformation and electronics is paramount.[5][6]

Physicochemical Profile

A clear understanding of the compound's properties is the first step in its effective utilization and sourcing.

| Property | Value | Source |

| CAS Number | 1613330-60-1 | [5][7][8] |

| Molecular Formula | C6H9FO2 | [5][8][9] |

| Molecular Weight | 132.13 g/mol | [5][8] |

| Appearance | Solid or liquid | [7][10] |

| Typical Purity | ≥97% | [5][6] |

| Storage Conditions | Sealed in a dry environment, often at 2-8°C or room temperature. | [5][7][9] |

Synthetic Considerations: A Brief Overview

While end-users will primarily procure this compound, understanding its synthesis provides insight into potential impurities and quality variations. The construction of fluorinated cyclobutanes is a non-trivial synthetic challenge.[2] Methods often involve multi-step sequences starting from commercially available cyclobutanone derivatives. Key synthetic transformations may include nucleophilic fluorination, deoxofluorination, or fluoroiodination.[1][4][11] The stereochemistry of the final product (cis/trans isomers) is a critical parameter that is controlled during the synthetic process. Researchers should be aware that both the racemic mixture and specific isomers, such as trans-3-fluoro-3-methylcyclobutane-1-carboxylic acid (CAS: 1455037-43-0), may be commercially available.[6]

Commercial Procurement: A Supplier Landscape

A range of chemical suppliers offer 3-Fluoro-3-methylcyclobutanecarboxylic acid, catering to different scales, from research quantities (milligrams to grams) to bulk industrial supply. The choice of supplier often depends on the researcher's specific needs regarding quantity, purity, lead time, and required documentation.

Table of Commercial Suppliers:

| Supplier | Website | Notes |

| Biosynth | Offers the compound as a building block for pharmaceutical testing. | |

| CP Lab Safety | Provides the compound in research quantities (e.g., 250 mg) with a specified purity of ≥97%.[5] | |

| Covethouse | Lists the product with detailed safety and storage information.[9] | |

| Sunway Pharm Ltd | A supplier of various chemical intermediates.[8] | |

| CheMondis | A B2B marketplace that connects buyers with suppliers like Cenik Chemicals for various grades.[10] | |

| LookChem | Platform listing suppliers such as Guangdong Juda Chemical Industrial Co., Ltd.[7] | |

| 009 Bio | A China-based supplier offering various quantities. |

Note: This list is not exhaustive and represents a snapshot of available suppliers. Availability and product specifications should always be confirmed directly with the supplier.

A Framework for Sourcing and Quality Verification

The procurement of specialized chemical building blocks is a strategic process that directly impacts research outcomes and timelines.[12][13] A robust workflow ensures the timely acquisition of high-quality materials.

Diagram: Strategic Procurement Workflow

Caption: A workflow for procuring specialized chemical reagents.

Step-by-Step Protocol for Procurement and Verification:

-

Define Project Requirements:

-

Quantity: Determine the amount needed for the current experimental plan, considering potential repeat experiments.

-

Purity: Specify the minimum acceptable purity (e.g., >97%). Higher purity may be required for sensitive assays or late-stage development.

-

Stereochemistry: Ascertain if a specific isomer (cis/trans) or the racemic mixture is required for your application.

-

-

Identify and Vet Suppliers:

-

Utilize the supplier table and chemical search platforms to identify potential vendors.

-

Request a Certificate of Analysis (CoA) for the specific lot you intend to purchase. This document provides critical data on purity and identity.

-

Inquire about lead times and shipping conditions to ensure they align with your project timeline.[14]

-

For critical applications, evaluate the supplier's quality management systems and regulatory compliance history.[15][16]

-

-

Incoming Quality Control (Self-Validation):

-

Upon receipt, do not rely solely on the supplier's CoA. Perform in-house analytical testing to verify the compound's identity and purity.

-

Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the structure and identifying fluorine-containing impurities.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To determine purity with high accuracy.

-

Compare the obtained data with literature values or the supplier's CoA. Any significant discrepancies should be immediately addressed with the supplier.

-

By adhering to this structured approach, researchers can mitigate risks associated with chemical procurement, ensuring the integrity of their experiments and the successful progression of their drug discovery programs.

References

-

3-fluoro-3-methylcyclobutane-1-carboxylic acid, min 97%, 250 mg. CP Lab Safety. [Link]

-

3-Fluoro-3-methylcyclobutanecarboxylic acid CAS No.1613330-60-1. LookChem. [Link]

-

Fluoroalkyl‐substituted cyclobutanes used in organic synthesis and drug discovery. Wiley Online Library. [Link]

-

3-Fluoro-3-methylcyclobutanecarboxylic acid - CAS:1613330-60-1. Sunway Pharm Ltd. [Link]

-

3-Fluoro-3-methylcyclobutanecarboxylic acid. Covethouse. [Link]

-

3-FLUORO-3-METHYLCYCLOBUTANECARBOXYLIC ACID|1613330-60-1. 009 Bio. [Link]

-

Top 3-Fluoro-3-Methyl-Cyclobutanecarboxylic Acid. CheMondis. [Link]

-

Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design. Oreate AI Blog. [Link]

-

Drug and drug candidates containing cyclobutane rings. ResearchGate. [Link]

-

Fluorocyclobutane‐containing pharmaceuticals and drug candidates. ResearchGate. [Link]

-

3‐Fluoroalkyl (CF3, CHF2, CH2F) Cyclobutane‐Derived Building Blocks for Medicinal Chemistry: Synthesis and Physicochemical Properties. ResearchGate. [Link]

-

trans-3-fluoro-3-methylcyclobutane-1-carboxylic acid, min 97%, 1 gram. CP Lab Safety. [Link]

-

3‐Fluoroalkyl (CF3, CHF2, CH2F) Cyclobutane‐Derived Building Blocks for Medicinal Chemistry: Synthesis and Physicochemical Properties. ResearchGate. [Link]

-

Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. ResearchGate. [Link]

-

Purchasing & procurement in chemical industry: benefits & types. Procol. [Link]

-

Comprehensive Guide to Chemical Procurement for Manufacturing. Rawsource. [Link]

-

Chemical Purchasing and Procurement: Procedure, Policy & Best Practices. Datacor, Inc. [Link]

-

5 Steps to Ensure Safety and Compliance in Chemical Procurement. Today's Clinical Lab. [Link]

-

GOOD CHEMICAL PROCUREMENT PRACTICES. SIA Toolbox. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design - Oreate AI Blog [oreateai.com]

- 4. researchgate.net [researchgate.net]

- 5. calpaclab.com [calpaclab.com]

- 6. calpaclab.com [calpaclab.com]

- 7. 3-Fluoro-3-methylcyclobutanecarboxylic acid CAS No.1613330-60-1, CasNo.1613330-60-1 Guangdong Juda Chemical Industrial Co.,Limited China (Mainland) [judachem.lookchem.com]

- 8. 3-Fluoro-3-methylcyclobutanecarboxylic acid - CAS:1613330-60-1 - Sunway Pharm Ltd [3wpharm.com]

- 9. covethouse.eu [covethouse.eu]

- 10. CheMondis Marketplace [chemondis.com]

- 11. researchgate.net [researchgate.net]

- 12. procol.ai [procol.ai]

- 13. rawsource.com [rawsource.com]

- 14. datacor.com [datacor.com]

- 15. clinicallab.com [clinicallab.com]

- 16. sia-toolbox.net [sia-toolbox.net]

An In--Depth Technical Guide to the Stereoisomers of 3-Fluoro-3-methylcyclobutanecarboxylic Acid: Synthesis, Separation, and Characterization for Drug Discovery

Executive Summary

3-Fluoro-3-methylcyclobutanecarboxylic acid is a valuable building block in modern medicinal chemistry. Its rigid, three-dimensional cyclobutane core, combined with the modulating effects of a fluorine atom, offers a powerful tool for designing novel therapeutics with improved pharmacological profiles.[1] The stereochemical arrangement of the substituents on the cyclobutane ring—specifically, the cis and trans relationship between the fluorine/methyl-bearing carbon and the carboxylic acid group—critically influences the molecule's interaction with biological targets. This guide provides a comprehensive technical overview for researchers and drug development professionals on the synthesis, separation, and detailed characterization of the stereoisomers of 3-fluoro-3-methylcyclobutanecarboxylic acid, ensuring the delivery of stereochemically pure entities for drug discovery programs.

The Significance of Fluorinated Cyclobutanes in Drug Design

The Cyclobutane Motif: A Constrained Bioisostere

The cyclobutane ring is increasingly utilized in drug design as a bioisosteric replacement for more common groups like phenyl rings, gem-dimethyl units, or flexible alkyl chains. Its puckered, three-dimensional structure introduces conformational rigidity, which can lock a molecule into a bioactive conformation, thereby enhancing potency and selectivity for its biological target.[2] This rigidity can also lead to improved metabolic stability and reduced off-target toxicity.